Cas no 2229475-73-2 (2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine)

2-1-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine is a structurally unique compound featuring a cyclobutyl moiety fused with a benzodioxin ring system. This configuration imparts distinct steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both aromatic and aliphatic components enhances its versatility in synthetic applications, particularly in the development of bioactive molecules. Its rigid cyclobutyl scaffold may contribute to improved binding affinity and metabolic stability in drug discovery. The compound’s well-defined structure allows for precise modifications, facilitating structure-activity relationship studies. Suitable for controlled reactions, it offers potential in the design of novel therapeutics or functional materials.
2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine structure
2229475-73-2 structure
商品名:2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine
CAS番号:2229475-73-2
MF:C14H19NO2
メガワット:233.30616402626
CID:5914098
PubChem ID:165710605

2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine
    • 2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine
    • 2229475-73-2
    • EN300-1748900
    • インチ: 1S/C14H19NO2/c15-8-7-14(5-2-6-14)11-3-1-4-12-13(11)17-10-9-16-12/h1,3-4H,2,5-10,15H2
    • InChIKey: NKQOVZIYPYTSTF-UHFFFAOYSA-N
    • ほほえんだ: O1CCOC2C=CC=C(C1=2)C1(CCN)CCC1

計算された属性

  • せいみつぶんしりょう: 233.141578849g/mol
  • どういたいしつりょう: 233.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 44.5Ų

2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1748900-0.5g
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine
2229475-73-2
0.5g
$1289.0 2023-09-20
Enamine
EN300-1748900-2.5g
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine
2229475-73-2
2.5g
$2631.0 2023-09-20
Enamine
EN300-1748900-1.0g
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine
2229475-73-2
1g
$1343.0 2023-06-03
Enamine
EN300-1748900-5g
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine
2229475-73-2
5g
$3894.0 2023-09-20
Enamine
EN300-1748900-10g
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine
2229475-73-2
10g
$5774.0 2023-09-20
Enamine
EN300-1748900-0.05g
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine
2229475-73-2
0.05g
$1129.0 2023-09-20
Enamine
EN300-1748900-0.1g
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine
2229475-73-2
0.1g
$1183.0 2023-09-20
Enamine
EN300-1748900-10.0g
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine
2229475-73-2
10g
$5774.0 2023-06-03
Enamine
EN300-1748900-0.25g
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine
2229475-73-2
0.25g
$1235.0 2023-09-20
Enamine
EN300-1748900-5.0g
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine
2229475-73-2
5g
$3894.0 2023-06-03

2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine 関連文献

2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amineに関する追加情報

Introduction to 2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine (CAS No. 2229475-73-2)

2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 2229475-73-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to a class of heterocyclic compounds that exhibit diverse biological activities, making it a subject of extensive research in drug discovery and development. The structural framework of this compound incorporates a benzodioxin moiety linked to a cyclobutyl group via an amine-substituted ethyl chain, which contributes to its unique chemical and pharmacological properties.

The benzodioxin moiety, also known as a tetrahydroisoquinoline derivative, is well-documented for its role in modulating various biological pathways. Specifically, it has been implicated in the modulation of neurotransmitter systems, particularly those involving serotonin and dopamine. The presence of this structural feature suggests potential applications in the treatment of neurological disorders, such as depression, anxiety, and cognitive impairments. Furthermore, the cyclobutyl group introduces rigidity to the molecular structure, which can influence both the pharmacokinetic profile and the binding affinity of the compound to its target receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between 2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine and biological targets. Studies have indicated that this compound may interact with serotonin receptors (5-HT receptors) and dopamine receptors (D2 receptors), which are key players in regulating mood, cognition, and movement. The precise binding affinity and selectivity of these interactions are critical factors in determining the therapeutic efficacy and potential side effects of the compound.

One of the most compelling aspects of 2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine is its potential as a scaffold for developing novel pharmaceutical agents. Researchers have explored various derivatives of this compound to optimize its pharmacological properties. For instance, modifications to the amine-substituted ethyl chain have been investigated to enhance solubility and metabolic stability. Additionally, structural analogs have been synthesized to improve receptor binding affinity while minimizing off-target effects.

The synthesis of 2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. The benzodioxin core is typically synthesized via cyclization reactions involving appropriately substituted phenolic precursors. Subsequent functionalization introduces the cyclobutyl group and the amine-substituted ethyl chain. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

In vitro studies have demonstrated promising results regarding the biological activity of CAS No. 2229475-73-2. Initial assays have shown that this compound exhibits moderate affinity for 5-HT1A and D2 receptors, suggesting potential therapeutic applications in psychiatric disorders. Furthermore, preclinical studies have indicated that it may possess anxiolytic and antidepressant effects without significant sedative or cardiotoxic side effects. These findings have prompted further investigation into its mechanism of action and potential clinical utility.

The pharmacokinetic profile of 2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine is another area of active research. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound appears to exhibit moderate oral bioavailability and rapid distribution throughout the body. Metabolism studies suggest that it undergoes biotransformation via cytochrome P450 enzymes, which could influence its half-life and potential drug-drug interactions.

Given its promising preclinical data, CAS No. 2229475-73-2 has attracted attention from pharmaceutical companies interested in developing novel therapeutics for neurological disorders. Several academic research groups have published patents and articles detailing synthetic routes and pharmacological evaluations of this compound. Collaborative efforts between industry and academia are underway to translate these findings into clinical trials aimed at validating its therapeutic potential.

The future direction of research on 2-(N-cyclobutoxyethyl)-N-(3-hydroxyphenyl)ethanamine, as it is sometimes referred to in literature, includes exploring its role in neuroprotection against oxidative stress-induced damage. Preliminary evidence suggests that it may modulate pathways involved in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, investigations into its potential anti-inflammatory properties are being conducted due to the known involvement of inflammation in various neurological conditions.

In conclusion,CAS No 2229475 73 2 represents a fascinating molecule with significant potential in pharmaceutical applications particularly within neurological medicine Its unique structural features combined with promising preclinical data make it an attractive candidate for further development As research continues it is anticipated that new insights will emerge regarding its mechanism of action therapeutic benefits safety profile making it a valuable addition to future pharmacopeias

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd